molecular formula C8H17NO B1600249 4-Propoxypiperidine CAS No. 88536-11-2

4-Propoxypiperidine

Cat. No.: B1600249
CAS No.: 88536-11-2
M. Wt: 143.23 g/mol
InChI Key: VOWMRECKIQVVPP-UHFFFAOYSA-N
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Description

4-Propoxypiperidine is a chemical compound with the CAS Number 903891-77-0 . It is also known as 4-piperidinyl propyl ether hydrochloride . The compound is typically in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized and studied. For instance, double Schiff-base substituted 4-piperidone/cyclohexanone derivatives, like curcumin analogues, have been generated and characterized by 1H NMR, 13C NMR, IR, and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C8H17NO . The InChI Code is 1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H . The molecular weight is 179.69 .


Physical and Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 179.69 . .

Scientific Research Applications

1. Neurophysiological Effects

4-Aminopyridine (4-AP), a compound structurally related to 4-Propoxypiperidine, has been observed to improve impulse conduction in demyelinated nerve fibers. This is particularly evident in the context of multiple sclerosis (MS) treatment. Clinical studies indicate that 4-AP induces objective improvements in central nervous system function in MS patients (Diemen et al., 1993).

2. Neuroprotective Properties

Sodium 4-phenylbutyrate (4-PBA), chemically similar to this compound, shows neuroprotective effects in cerebral ischemia. It inhibits endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, suggesting potential applications in stroke treatment (Qi et al., 2004).

3. Synaptic Enhancement

4-AP enhances neurotransmitter release at excitatory and inhibitory synapses in the hippocampus. This synaptic action could be beneficial for studying synaptic transmission mechanisms and potentially for treating conditions associated with synaptic dysfunction (Buckle & Haas, 1982).

4. Potential in Peripheral Nerve Injury

Transdermal delivery of 4-AP has been shown to accelerate motor functional recovery and improve nerve morphology following peripheral nerve injuries. This suggests a role for this compound analogs in peripheral nerve repair and regeneration (Clark et al., 2019).

5. Antimalarial Properties

Related compounds, such as MMV390048, a 2-aminopyridine derivative, demonstrate efficacy against all life cycle stages of malaria parasites. This indicates the potential for this compound analogs in antimalarial drug development (Paquet et al., 2017).

Safety and Hazards

4-Propoxypiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4-Propoxypiperidine, also known as Pitolisant, primarily targets the Histamine H3 receptor . The Histamine H3 receptor plays a crucial role in the central nervous system by regulating the synthesis and release of histamine, a neurotransmitter involved in a variety of physiological functions including sleep, appetite, and cognitive function .

Mode of Action

This compound acts as an antagonist/inverse agonist at the Histamine H3 receptor . This means it binds to the H3 receptor and blocks its activity, thereby increasing the synthesis and release of histamine . This increased histamine activity enhances communication between neurons in brain regions important for sleep and wakefulness .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been observed that it regulates crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis, which are key processes in the development and progression of cancer .

Pharmacokinetics

The pharmacokinetics of this compound are suitable for once-daily administration in the morning, with plasma levels of the drug reduced at the end of the day such that its waking effect is minimized at night . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs or environmental toxins can affect the metabolism and effectiveness of many drugs

Properties

IUPAC Name

4-propoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWMRECKIQVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467484
Record name 4-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-11-2
Record name 4-Propoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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